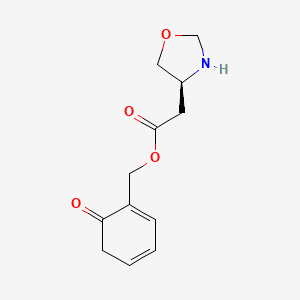

(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(6-Oxocyclohexa-1,3-dien-1-yl)méthyl 2-(oxazolidin-4-yl)acétate est un composé chimique de formule moléculaire C13H15NO4. Il est connu pour sa structure unique, qui comprend un cycle cyclohexadiénone et un fragment oxazolidine.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de (S)-(6-Oxocyclohexa-1,3-dien-1-yl)méthyl 2-(oxazolidin-4-yl)acétate implique généralement les étapes suivantes :

Formation du cycle cyclohexadiénone : Cela peut être réalisé par l’oxydation d’un précurseur approprié, tel que le cyclohexène, à l’aide d’oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Introduction du fragment oxazolidine : Le cycle oxazolidine peut être synthétisé en faisant réagir une amine appropriée avec un aldéhyde ou une cétone en conditions acides.

Estérification : La dernière étape consiste à estérifier le dérivé oxazolidine avec l’intermédiaire cyclohexadiénone à l’aide de réactifs comme le dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité et l’évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

(S)-(6-Oxocyclohexa-1,3-dien-1-yl)méthyl 2-(oxazolidin-4-yl)acétate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle cyclohexadiénone en un dérivé cyclohexanol.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome ou peroxyde d’hydrogène en conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium ou hydrogénation catalytique.

Substitution : Agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore, suivis de nucléophiles tels que les amines ou les alcools.

Principaux produits

Oxydation : Formation de cétones ou d’acides carboxyliques.

Réduction : Formation de dérivés cyclohexanol.

Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

(S)-(6-Oxocyclohexa-1,3-dien-1-yl)méthyl 2-(oxazolidin-4-yl)acétate a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Investigué pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.

Mécanisme D'action

Le mécanisme d’action de (S)-(6-Oxocyclohexa-1,3-dien-1-yl)méthyl 2-(oxazolidin-4-yl)acétate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par le biais de :

Inhibition enzymatique : Liaison et inhibition de l’activité d’enzymes spécifiques impliquées dans les voies métaboliques.

Modulation des récepteurs : Interaction avec les récepteurs cellulaires pour moduler les voies de transduction du signal.

Intercalation de l’ADN : Insertion dans les paires de bases de l’ADN, affectant la réplication et la transcription de l’ADN.

Comparaison Avec Des Composés Similaires

Composés similaires

®-(6-Oxocyclohexa-1,3-dien-1-yl)méthyl 2-(oxazolidin-4-yl)acétate : L’énantiomère du composé présentant des propriétés chimiques similaires mais des activités biologiques différentes.

Dérivés de la cyclohexadiénone : Composés présentant des cycles cyclohexadiénone similaires mais des substituants différents.

Dérivés de l’oxazolidine : Composés présentant des cycles oxazolidine similaires mais des substituants différents.

Unicité

(S)-(6-Oxocyclohexa-1,3-dien-1-yl)méthyl 2-(oxazolidin-4-yl)acétate est unique en raison de sa combinaison spécifique d’un cycle cyclohexadiénone et d’un fragment oxazolidine, qui confère des propriétés chimiques et biologiques distinctes. Sa stéréochimie joue également un rôle crucial dans ses interactions et ses activités.

Propriétés

Formule moléculaire |

C12H15NO4 |

|---|---|

Poids moléculaire |

237.25 g/mol |

Nom IUPAC |

(6-oxocyclohexa-1,3-dien-1-yl)methyl 2-[(4S)-1,3-oxazolidin-4-yl]acetate |

InChI |

InChI=1S/C12H15NO4/c14-11-4-2-1-3-9(11)6-17-12(15)5-10-7-16-8-13-10/h1-3,10,13H,4-8H2/t10-/m0/s1 |

Clé InChI |

WGEOAZVEWFGNAL-JTQLQIEISA-N |

SMILES isomérique |

C1C=CC=C(C1=O)COC(=O)C[C@H]2COCN2 |

SMILES canonique |

C1C=CC=C(C1=O)COC(=O)CC2COCN2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)

![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)

![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B11771907.png)

![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)

![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)